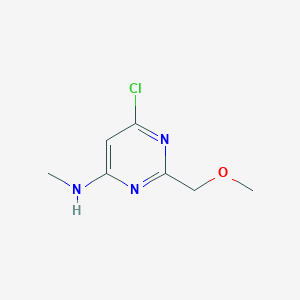
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride, also known as SR-8993, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride is not fully understood. However, it has been suggested that it acts as a selective agonist of the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and tumor growth. It has also been shown to modulate the activity of ion channels, including the NMDA receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride has been shown to have various biochemical and physiological effects, including the modulation of pain, inflammation, and tumor growth. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, its limited solubility and stability may pose challenges for its use in experiments.
Orientations Futures
There are several future directions for the study of Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in humans, including its role as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, the elucidation of its mechanism of action and its effects on ion channels may provide insights into the development of new drugs for the treatment of pain, inflammation, and cancer.
Conclusion:
In conclusion, Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency and selectivity for the sigma-1 receptor make it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and cancer. However, further research is needed to fully understand its mechanism of action and its effects on ion channels, as well as its potential side effects in humans.
Méthodes De Synthèse
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride has been synthesized using various methods, including the reaction of 1,2-dibromocyclopropane with piperazine in the presence of potassium carbonate, and the reaction of 1,2-dibromocyclopropane with piperazine followed by esterification with methyl chloroformate. The yield of the compound depends on the method used, with the latter method yielding a higher yield.
Applications De Recherche Scientifique
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride has been studied for its potential therapeutic applications, including its role as an analgesic, anti-inflammatory, and anti-cancer agent. In animal studies, Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride has been shown to have a potent analgesic effect, with a higher efficacy than morphine. It has also been shown to reduce inflammation and tumor growth in animal models.
Propriétés
IUPAC Name |
methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-8(12)9(2-3-9)11-6-4-10-5-7-11;;/h10H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URECKXQBVSRRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride | |
CAS RN |
2309467-03-4 |
Source


|
| Record name | methyl 1-(piperazin-1-yl)cyclopropane-1-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2456758.png)
![N-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2456760.png)

![4-bromo-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2456763.png)


![4,5-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2456769.png)


![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)
![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)
